Compound Description: Imatinib mesylate, also known by its international nonproprietary name, imatinib mesylate, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia (CML) and other malignancies. It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality characteristic of CML. [, ]
Relevance: Imatinib mesylate shares the core benzamide scaffold with N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride. Both compounds also feature a piperazinyl substituent, although connected to the benzamide core in different positions. The presence of these structural similarities suggests that they might target similar biological pathways or possess overlapping pharmacological profiles. [, , ]
Nilotinib Hydrochloride Monohydrate
Compound Description: Nilotinib hydrochloride monohydrate is a second-generation tyrosine kinase inhibitor with potent activity against BCR-ABL. It exhibits improved efficacy compared to imatinib in treating CML patients with resistance or intolerance to imatinib. It also has activity against other kinases like KIT and PDGFR. [, ]
Relevance: Similar to imatinib mesylate and the target compound, nilotinib hydrochloride monohydrate features a central benzamide motif and a pyrimidine ring substituted with a pyridine ring. This shared pharmacophore indicates a potential for similar kinase inhibitory activity, although specific targets may vary. [, ]
Venetoclax
Compound Description: Venetoclax is a potent and selective inhibitor of B-cell lymphoma-2 (Bcl-2), an anti-apoptotic protein. It is used for the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia and acute myeloid leukemia. [, ]
Relevance: Although structurally distinct from N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride, venetoclax highlights the relevance of targeting apoptosis-related pathways in cancer therapy. Its success in treating hematological cancers suggests that modulating apoptotic pathways could also be a promising strategy for other malignancies. [, ]
Compound Description: This compound, along with its structural analogs, acts as a potent and selective inhibitor of Bcl-2, showcasing anti-apoptotic activity and therapeutic potential in treating cancers, immune disorders, and autoimmune diseases. [, , ]
Relevance: While structurally different from N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride, this compound exemplifies the strategy of designing highly selective Bcl-2 inhibitors. This selectivity reduces the likelihood of off-target effects and may improve clinical efficacy. [, , ]
Compound Description: This aminopyrazole derivative selectively inhibits cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It indirectly downregulates the anti-apoptotic protein Mcl-1 and sensitizes pancreatic cancer cells to the Bcl-2/Bcl-xL/Bcl-w inhibitor, navitoclax. []
Relevance: Analog 24, although structurally distinct from the target compound, demonstrates that targeting kinases involved in regulating anti-apoptotic proteins can enhance the effectiveness of existing Bcl-2 inhibitors. This suggests potential for combination therapies involving Bcl-2 inhibitors and kinase inhibitors like analog 24. []
Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). It increases the catalytic activity of the heme-oxidized or heme-free form of the enzyme and exhibits pulmonary and systemic vasodilator activity. []
Relevance: While structurally dissimilar to N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide hydrochloride, BAY 60-2770 highlights the importance of exploring alternative pathways for inducing vasodilation. This may be particularly relevant for conditions like pulmonary hypertension, where traditional NO-dependent vasodilators may be less effective. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.